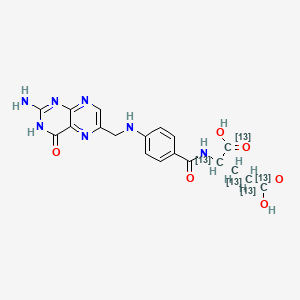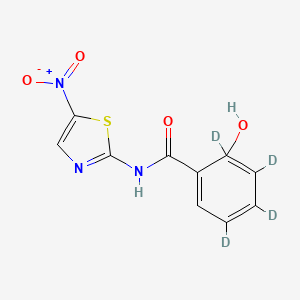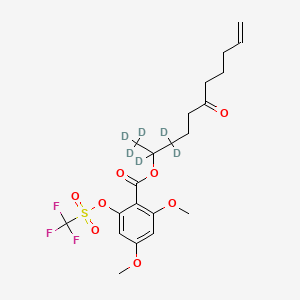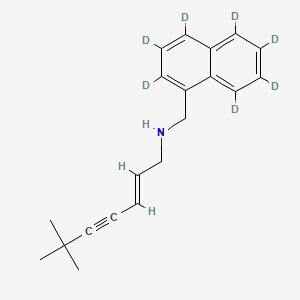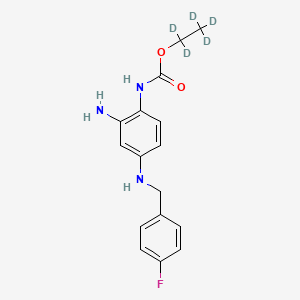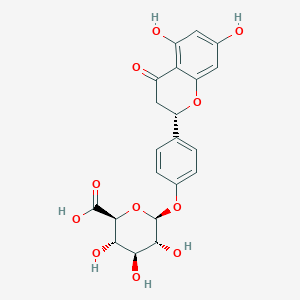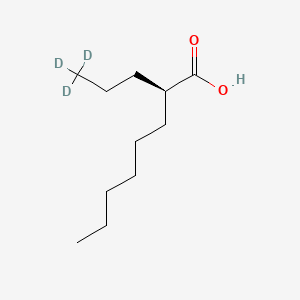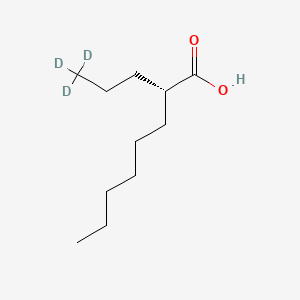
rac-Rotigotine-d3 Methyl Ether Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-Rotigotine-d3 Methyl Ether Amide is an isotopically labelled intermediate in the production of labelled Rotigotine . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C20H22D3NO2S . The IUPAC name is 3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.50 . It is soluble in Chloroform, Dichloromethane, and Ether .Applications De Recherche Scientifique
Twisted Amides in Synthesis
Research on twisted amides has shown the potential for unique reactivities and synthesis applications. For instance, Tröger's base twisted amides, similar in structure to rac-Rotigotine-d3 Methyl Ether Amide, have been utilized for the synthesis of rare crown ethers with inverted configurations, highlighting their potential in creating novel chemical structures (Artacho et al., 2012).
Amidation of Pharmaceutically Relevant Compounds
The process of direct amidation, particularly in the context of pharmaceuticals, is a significant area of research. Studies have demonstrated the effective use of B(OCH2CF3)3 in mediating amidation reactions for a wide range of carboxylic acids and amines, which could be relevant in the context of compounds like this compound (Karaluka et al., 2015).
Polymerization and Nanoparticle Stabilization
Another application is in the field of polymer chemistry. The polymerization of oligo(ethylene glycol methyl ether) methacrylate from multifunctional amides has been explored for stabilizing magnetite nanoparticles. This indicates the potential use of this compound in nanoparticle synthesis and stabilization (Kleine et al., 2014).
Synthesis of Rotigotine
Rotigotine, a drug used for Parkinson’s disease, involves key steps in its synthesis that are analogous to the chemical processes relevant to this compound. This includes asymmetric hydrogenation and amide reduction, showcasing the compound's relevance in pharmaceutical synthesis (Cobley et al., 2016).
Mécanisme D'action
Target of Action
The primary target of “rac-Rotigotine-d3 Methyl Ether Amide” is the dopamine receptors in the body . It has specificity for D3-, D2-, and D1-dopamine receptors . These receptors play a crucial role in transmitting signals in the brain and other areas of the body that use dopamine as a neurotransmitter .
Mode of Action
“this compound” is a dopamine agonist . It works by mimicking the effect of dopamine , a neurotransmitter that transmits signals in the brain and other vital areas of the body . It stimulates postsynaptic dopamine D2-type auto receptors within the substantia nigra in the brain, leading to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .
Biochemical Pathways
It is believed to influence thedopaminergic transmission pathways in the brain, particularly in the motor areas of the basal ganglia . This can lead to downstream effects such as improved motor function, which is particularly beneficial in conditions like Parkinson’s disease .
Pharmacokinetics
It is known that the compound is extensively metabolized via conjugation and n-dealkylation, involving multiple cyp isoenzymes, sulfotransferases, and two udp-glucuronosyltransferases . The compound is excreted primarily in the urine as inactive conjugates and metabolites .
Result of Action
The activation of dopamine receptors by “this compound” leads to improved dopaminergic transmission . This can result in alleviation of symptoms in conditions like Parkinson’s disease and Restless Leg Syndrome, where there is a deficiency of dopamine .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-Rotigotine-d3 Methyl Ether Amide involves the reaction of rotigotine with deuterated methanol in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether. This intermediate is then reacted with ammonia in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether Amide.", "Starting Materials": [ "Rotigotine", "Deuterated Methanol", "Deuterated Acid Catalyst", "Ammonia" ], "Reaction": [ { "Step 1": "Rotigotine is reacted with deuterated methanol in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether. The reaction is allowed to proceed for several hours until completion." }, { "Step 2": "The intermediate rac-Rotigotine-d3 Methyl Ether is then reacted with ammonia in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether Amide. The reaction is allowed to proceed for several hours until completion." } ] } | |
Numéro CAS |
1246814-64-1 |
Formule moléculaire |
C20H25NO2S |
Poids moléculaire |
346.503 |
Nom IUPAC |
3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |
Clé InChI |
ZFRSCAOJQBFSLV-FIBGUPNXSA-N |
SMILES |
CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonymes |
N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)
![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)
